(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is a synthetic organic compound that features a chloro substituent and a pyrrolidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical methods, often involving reactions that introduce the chloro and pyrrolidine groups onto an aniline backbone. The synthesis and characterization of this compound have been documented in several scientific studies and patents, which explore its properties and potential applications.
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline belongs to the class of aromatic amines, specifically substituted anilines. It is characterized by the presence of both a chloro group and a pyrrolidine ether, which may impart unique biological activities.
The synthesis of (R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline typically involves multi-step processes. One common method includes:
The synthesis may involve techniques such as:
The molecular formula for (R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is C_{11}H_{14}ClN_{2}O. The structure includes:
Key spectral data include:
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for successful transformations.
The mechanism by which (R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline exerts its biological effects may involve:
Studies exploring its mechanism often utilize cell-based assays or animal models to elucidate pharmacodynamics and pharmacokinetics.
Key physical properties include:
Chemical stability, reactivity under different conditions, and potential degradation pathways are critical for assessing the viability of this compound in pharmaceutical applications.
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline has potential applications in:
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline (CAS 474937-66-1, C₁₁H₁₅ClN₂O) is synthesized via convergent routes involving key intermediates: a halogenated aniline derivative and a stereodefined N-methylpyrrolidinol. A typical 4-step sequence begins with:
Table 1: Comparative Analysis of Synthetic Routes
Step | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Pyrrolidinol Resolution | Lipase-mediated acetylation | 85 | >99% ee |
Phenol Activation | NaNO₂/H₂SO₄, CuSO₄/H₂O, Δ | 78 | Regioselective hydroxylation |
Mitsunobu Etherification | DEAD/PPh₃, THF, 0°C → 25°C | 92 | Retention of chirality |
Nitro Reduction | 10% Pd/C, H₂ (50 psi), EtOH | 95 | Chemoselectivity, no dehalogenation |
Alternative routes employ 4-chloro-3-fluoroaniline as the starting material, where the fluorine acts as a leaving group for nucleophilic displacement by the chiral pyrrolidinol under basic conditions (K₂CO₃, DMF, 80°C) [4].
Ether bond formation is the stereochemistry-defining step. Two dominant strategies are employed:
Critical parameters include:
Biocatalytic Reduction: A carbonyl reductase from Burkholderia gladioli (BgADH3) asymmetrically reduces 4-chloro-3-oxobutanoate intermediates to (R)-3-hydroxy derivatives—precursors to the pyrrolidinol moiety—with 99.9% ee and a space-time yield of 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ [5]. NADPH cofactor recycling is achieved via glucose dehydrogenase (GDH) coupling.
Transition-Metal Catalysis: Pd-Xantphos complexes catalyze C–O coupling between aryl halides and chiral pyrrolidinols, achieving >90% conversion in biphasic toluene/water systems [7].
Table 2: Catalytic Performance Comparison
Catalyst System | Substrate | ee (%) | Conversion (%) | Conditions |
---|---|---|---|---|
BgADH3/GDH | Ethyl 4-chloro-3-oxobutanoate | 99.9 | >99 | H₂O/octanol, 40°C, pH 6.5 |
Pd/Xantphos | 4-Chloro-3-iodoaniline | – | 92 | Toluene/H₂O, K₂CO₃, 80°C |
Ru-(S)-BINAP | Prochiral ketone | 98 | 85 | iPrOH, 30°C |
Chromatography: Silica gel column chromatography (ethyl acetate:methanol 9:1) removes Mitsunobu triphenylphosphine oxide byproducts. Reverse-phase HPLC (C18 column, acetonitrile:phosphate buffer) resolves enantiomeric impurities to >99.5% purity [1].
Crystallization: The final aniline freebase is crystallized from n-heptane/ethyl acetate (4:1) at −20°C. Salt formation (e.g., oxalate) enhances crystallinity—oxalate salts yield needle-like crystals with high phase purity [2] [4].
Solubility-Driven Isolation: The compound’s low aqueous solubility (1.8 g/L at 25°C) facilitates extraction into tert-butyl methyl ether from alkaline water, achieving 97% recovery [2].
Table 3: Purification Methods and Outcomes
Technique | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Silica Gel Chromatography | Ethyl acetate:MeOH (95:5) | 98.5 | 85 |
Crystallization (Freebase) | n-Heptane/EtOAc (4:1), −20°C | 99.2 | 70 |
Oxalate Salt Formation | Ethanol/H₂O (3:1), 0°C | 99.8 | 90 |
Liquid-Liquid Extraction | MTBE/0.1M NaOH (3:1) | 98.0 | 97 |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5